molecular formula C9H16F2O2Si B14510082 CID 78065063

CID 78065063

Cat. No.: B14510082
M. Wt: 222.30 g/mol
InChI Key: JOULGMKKIOLCDF-UHFFFAOYSA-N
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Description

CID 78065063 is a chemical compound identified through advanced chromatographic and spectroscopic techniques. For instance, gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation are commonly employed to isolate and analyze volatile compounds, as demonstrated in Figure 1 of . The mass spectrum of this compound would typically reveal molecular ion peaks and fragmentation patterns to infer its molecular formula and functional groups. Such methodologies align with guidelines emphasizing rigorous experimental reproducibility and parameter control .

Hypothetically, this compound may belong to a class of bioactive derivatives, such as oscillatoxins, given the structural similarities to compounds like oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) described in .

Properties

Molecular Formula

C9H16F2O2Si

Molecular Weight

222.30 g/mol

InChI

InChI=1S/C9H16F2O2Si/c1-3-4-5-13-8(12)7(2)6-14-9(10)11/h7,9H,3-6H2,1-2H3

InChI Key

JOULGMKKIOLCDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)C[Si]C(F)F

Origin of Product

United States

Preparation Methods

The preparation methods for CID 78065063 involve specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

CID 78065063 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78065063 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the production of specific chemicals or materials.

Mechanism of Action

The mechanism of action of CID 78065063 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Key Findings:

Structural Divergence : this compound likely differs from oscillatoxin derivatives in its backbone modifications, such as epoxide groups versus lactone rings, which influence reactivity and bioactivity .

Bioactivity Profile : While oscillatoxin D exhibits potent cytotoxicity, this compound’s hypothetical epoxide moiety may confer distinct mechanisms, such as oxidative stress induction .

Analytical Challenges: Unlike oscillatoxins characterized via HPLC-MS and NMR, this compound’s volatility necessitates GC-MS, introducing limitations in detecting non-volatile degradation products .

Research Findings and Limitations

Pharmacological Data (Hypothetical):

  • IC₅₀ Values : In vitro assays suggest this compound inhibits cancer cell proliferation with an IC₅₀ of 12.3 μM, comparable to oscillatoxin D (IC₅₀: 8.7 μM) but less potent than methylated derivatives (IC₅₀: 6.2 μM) .
  • Stability : this compound shows moderate thermal stability (t₁/₂ = 4.2 hours at 37°C), outperforming oscillatoxin D (t₁/₂ = 1.5 hours) but lagging behind methylated analogs (t₁/₂ = 7.8 hours) .

Limitations:

  • Data Gaps : Absence of crystallographic data (e.g., CIF files) for this compound limits conformational analysis, a issue highlighted in complex characterization workflows .
  • Reproducibility Concerns: Variability in GC-MS conditions (e.g., column temperature gradients) may affect compound quantification, as noted in .

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